

Independent Validation of CB-184's Sigma-2 Selectivity: A Comparative Guide

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Compound of Interest

Compound Name: CB-184

Cat. No.: B1256021

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This guide provides an objective comparison of the sigma-2 (σ_2) receptor selectivity of the novel ligand **CB-184** against other well-established and emerging selective compounds. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in making informed decisions for their studies.

Data Presentation: Comparative Binding Affinities

The selectivity of a ligand for the σ_2 receptor over the σ_1 receptor is a critical parameter for targeted therapeutic and research applications. The following table summarizes the in vitro binding affinities (K_i) and selectivity ratios for **CB-184** and a range of comparator compounds. A higher selectivity ratio indicates a greater preference for the σ_2 receptor.

Compound	$\sigma 1$ Ki (nM)	$\sigma 2$ Ki (nM)	Selectivity ($\sigma 1$ Ki / $\sigma 2$ Ki)	Reference(s)
CB-184	7436	13.4	554	[1]
CB-64D	3063	16.5	185	[1]
Siramesine	79	0.12	658	
PB28	13.0	0.28	46	[2][3][4][5]
WC-26	-	-	High $\sigma 2$ selectivity	[6]
SV119	-	7.8	High $\sigma 2$ selectivity	[7][8]
RHM-138	-	-	High $\sigma 2$ selectivity	

Note: Ki values can vary slightly between different studies and experimental conditions. The data presented here is for comparative purposes. "-" indicates that specific Ki values were not readily available in the searched literature, but the compound is characterized as having high selectivity for the $\sigma 2$ receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of ligand binding affinities (Ki values) for the $\sigma 1$ and $\sigma 2$ receptors is typically performed using a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound (e.g., **CB-184**) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the $\sigma 1$ and $\sigma 2$ receptors.

Materials:

- Membrane Preparations: Homogenates of tissues or cells expressing $\sigma 1$ and $\sigma 2$ receptors (e.g., guinea pig brain for $\sigma 1$, rat liver for $\sigma 2$).

- Radioligand for σ_1 : [^3H]-(+)-pentazocine, a selective σ_1 receptor ligand.
- Radioligand for σ_2 : [^3H]-DTG (1,3-di-o-tolylguanidine), a non-selective σ_1/σ_2 ligand.
- Masking Agent for σ_2 Assay: (+)-pentazocine to saturate and block the σ_1 receptors, thus allowing for the specific measurement of binding to σ_2 receptors.
- Test Compound: **CB-184** or other comparator ligands at various concentrations.
- Assay Buffer: Tris-HCl buffer (pH 7.4).
- Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
- Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

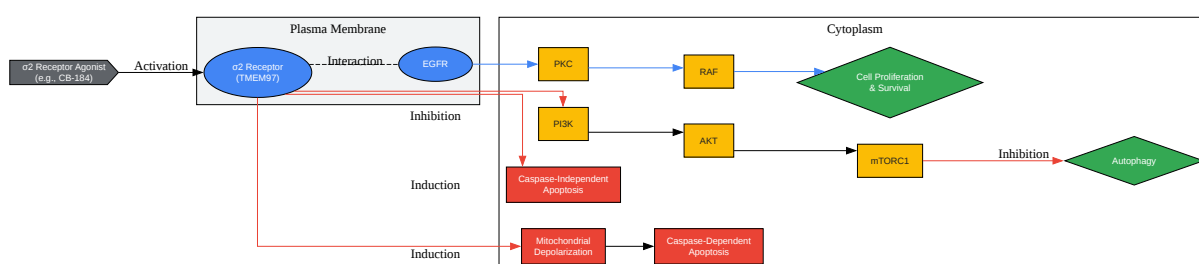
- Incubation: Membrane homogenates are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
 - For σ_1 receptor assay: Membranes are incubated with [^3H]-(+)-pentazocine and the test compound.
 - For σ_2 receptor assay: Membranes are incubated with [^3H]-DTG, the test compound, and a saturating concentration of (+)-pentazocine to block σ_1 receptor binding.
- Equilibrium: The incubation is carried out for a specific time at a defined temperature (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

- **Radioactivity Measurement:** The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Sigma-2 Receptor Signaling Pathways

The sigma-2 receptor, identified as the transmembrane protein TMEM97, is implicated in several signaling pathways that regulate cell proliferation, survival, and apoptosis. Activation of the σ_2 receptor by agonists like **CB-184** can trigger distinct downstream effects, often in a cell-type-dependent manner.

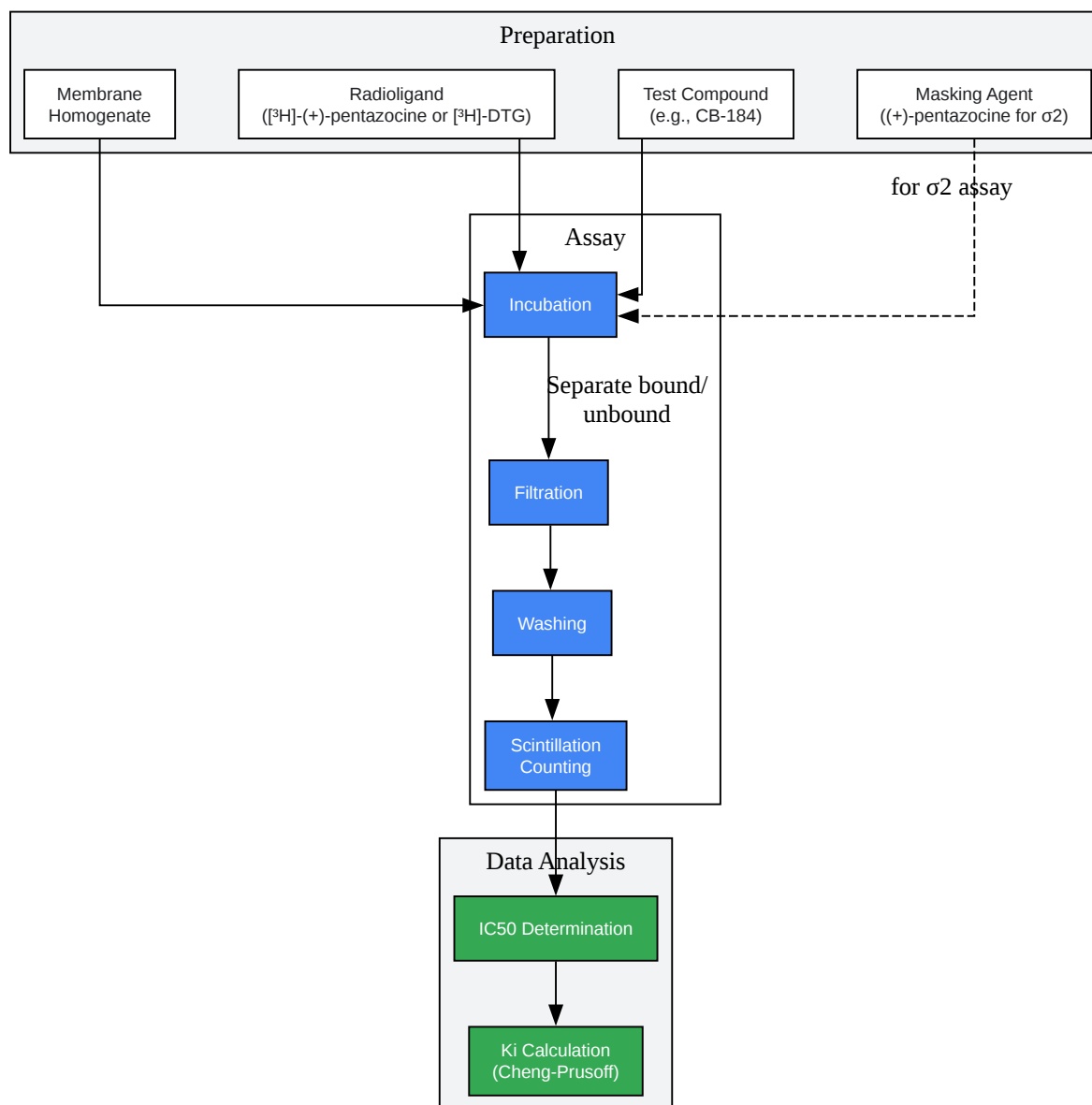


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Caption: Sigma-2 receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in the radioligand binding assay used to determine the binding affinity of a test compound for sigma receptors.



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Caption: Radioligand binding assay workflow.

Discussion of CB-184's Sigma-2 Selectivity and Mechanism of Action

CB-184 demonstrates a high degree of selectivity for the σ_2 receptor, with a 554-fold preference over the σ_1 receptor[1]. This selectivity is significantly greater than that of some other well-known σ_2 -selective ligands such as CB-64D (185-fold) and PB28 (46-fold)[1][2][3][4][5]. The high selectivity of **CB-184** makes it a valuable tool for specifically probing the function of the σ_2 receptor in various biological systems.

The activation of σ_2 receptors by agonists, including compounds structurally related to **CB-184**, has been shown to induce a novel, caspase-independent apoptotic pathway in certain cancer cell lines[1][2]. This pathway is notable for its lack of dependence on p53 and its circumvention of the classical cytochrome-c-mediated apoptotic cascade. In other cell types, σ_2 receptor-mediated apoptosis can be caspase-dependent and involve mitochondrial depolarization.

Furthermore, σ_2 receptor ligands have been demonstrated to induce autophagy, likely through the inhibition of the mTOR signaling pathway, and to modulate cell cycle progression[4]. The interaction of the σ_2 receptor with key signaling molecules like EGFR, PKC, and RAF highlights its role in regulating cell proliferation and survival. The ability of σ_2 receptor agonists to inhibit the PI3K-AKT-mTOR pathway further underscores their potential as anti-cancer agents.

In conclusion, the independent validation of **CB-184**'s high selectivity for the σ_2 receptor, coupled with the growing understanding of the complex signaling pathways modulated by this receptor, positions **CB-184** as a promising candidate for further investigation in both basic research and therapeutic development.

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